

### **CEP-33779: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CEP-33779 |           |
| Cat. No.:            | B612251   | Get Quote |

An in-depth examination of the chemical structure, properties, and biological activity of the selective JAK2 inhibitor, **CEP-33779**.

**CEP-33779** is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It has been investigated for its therapeutic potential in various disease contexts, including cancer and inflammatory disorders, owing to its targeted mechanism of action within the JAK/STAT signaling pathway.[3][4][5] This technical guide provides a comprehensive overview of **CEP-33779**, consolidating key data on its chemical properties, biological activity, and the methodologies used in its preclinical evaluation.

# **Chemical Structure and Properties**

**CEP-33779** is a 1,2,4-triazolo[1,5-a]pyridine derivative.[5][6] Its chemical identity and core physicochemical properties are summarized in the tables below.



| Identifier               | Value                                                                                                                |
|--------------------------|----------------------------------------------------------------------------------------------------------------------|
| IUPAC Name               | N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-<br>(methylsulfonyl)phenyl)-[3][6]triazolo[1,5-<br>a]pyridin-2-amine[3][7] |
| CAS Number               | 1257704-57-6[3][6][8]                                                                                                |
| Chemical Formula         | C24H26N6O2S[3][6][8]                                                                                                 |
| SMILES                   | O=S(C1=CC=C(C2=CC=CN3C2=NC(NC4=CC=CC(N5CCN(C)CC5)=C4)=N3)C=C1)(C)=O[3][6]                                            |
| InChI Key                | RFZKSQIFOZZIAQ-UHFFFAOYSA-N[3][4]                                                                                    |
|                          |                                                                                                                      |
| Physicochemical Property | Value                                                                                                                |
| Molecular Weight         | 462.57 g/mol [3][6][8]                                                                                               |
| Appearance               | Light yellow to yellow solid[6]                                                                                      |
| Purity                   | ≥95% to 99.79% (batch dependent)[4][7][9]                                                                            |
| Solubility               | Soluble in DMSO (≥23.15 mg/mL); Insoluble in water and ethanol[7][9]                                                 |
| Storage                  | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[6]                                                          |

## **Mechanism of Action and Signaling Pathway**

**CEP-33779** functions as a selective inhibitor of JAK2, a key enzyme in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors involved in cell proliferation, differentiation, and immune responses.[1][10][11]

The primary mechanism of action involves the inhibition of JAK2 kinase activity, which subsequently prevents the phosphorylation and activation of its downstream targets, primarily STAT3 and STAT5.[1][9][12] The constitutive activation of the JAK2/STAT3 pathway is implicated in the pathogenesis of various cancers and inflammatory diseases.[5][13] By



inhibiting this pathway, **CEP-33779** can suppress the growth of tumor cells and reduce inflammatory responses.[3][5]





Click to download full resolution via product page

CEP-33779 inhibits the JAK/STAT signaling pathway.

# **Biological Activity and Preclinical Data**

**CEP-33779** has demonstrated significant biological activity in a range of preclinical models. Its primary activity is the potent and selective inhibition of JAK2.

| Target | IC50                  | Selectivity                                    |
|--------|-----------------------|------------------------------------------------|
| JAK2   | 1.8 ± 0.6 nM[1][6][9] | >40-fold vs. JAK1; >800-fold vs. TYK2[1][7][9] |

### In Vitro Studies

- Inhibition of STAT5 Phosphorylation: In HEL92 cells, CEP-33779 inhibited the phosphorylation of STAT5 in a concentration-dependent manner, with activity observed at concentrations below 3 μM.[1][9]
- P-glycoprotein (P-gp) Inhibition: CEP-33779 has been shown to inhibit the transport function
  of P-glycoprotein (ABCB1), a key mediator of multidrug resistance in cancer.[6] This activity
  sensitizes P-gp overexpressing cancer cells to chemotherapeutic agents like doxorubicin
  and vincristine.[6][14]

## **In Vivo Studies**

**CEP-33779** has been evaluated in various animal models, demonstrating its therapeutic potential.



| Disease Model                                     | Animal     | Dosage                                 | Key Findings                                                                                                                                                       |
|---------------------------------------------------|------------|----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Colitis-Associated<br>Colorectal Cancer           | Mouse      | 10, 30, 55 mg/kg, p.o.,<br>b.i.d.      | Induced regression of established tumors, reduced angiogenesis and tumor cell proliferation.  Correlated with inhibition of STAT3 and NF-κB activation.  [3][5][9] |
| Rheumatoid Arthritis<br>(CAIA & CIA models)       | Mouse      | 10, 30, 55, 100 mg/kg,<br>p.o., b.i.d. | Reduced mean paw edema and clinical scores. Decreased levels of pro-inflammatory cytokines (IL-1 $\beta$ , IL-6, TNF $\alpha$ ).[1][9][11]                         |
| Systemic Lupus<br>Erythematosus<br>(MRL/lpr mice) | Mouse      | 100 mg/kg, p.o.                        | Extended survival, reduced splenomegaly/lympho megaly, and protected against glomerulonephritis.[4] [9]                                                            |
| Prostate Cancer<br>(CWR22 xenograft)              | Nude Mouse | 30 mg/kg, p.o., b.i.d.                 | Resulted in tumor<br>stasis and partial<br>regressions.[6]                                                                                                         |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of **CEP-33779**.

## **In Vitro Kinase Assay**



This assay measures the direct inhibitory effect of **CEP-33779** on JAK family kinases.



Click to download full resolution via product page



Workflow for the in vitro JAK kinase inhibition assay.

### Methodology Summary:

- Plate Preparation: 96-well plates are coated with neutravidin, followed by a biotinylated peptide substrate.[6][15]
- Reaction Mixture: A kinase assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of CEP-33779 (dissolved in DMSO) is added to the wells.[6][15]
- Enzyme Reaction: The reaction is initiated by adding recombinant human JAK1, JAK2, or JAK3 enzyme and allowed to proceed for 20 minutes at room temperature.[6][15]
- Detection: The amount of phosphorylated peptide is quantified by adding a Europium-labeled anti-phosphotyrosine antibody, followed by an enhancement solution. The fluorescence is then measured to determine the level of kinase activity.[6]
- Data Analysis: IC50 values are calculated from the concentration-response curves.[6]

# In Vivo Pharmacodynamic (PD) Assay in Xenograft Models

This protocol is used to confirm the in vivo activity of **CEP-33779** on its target in a tumor model.

### Methodology Summary:

- Model System: Nude mice are implanted with human cancer cells (e.g., CWR22 or HEL92)
   to establish xenograft tumors.[6][9]
- Dosing: Once tumors are established, mice are treated orally with CEP-33779 (e.g., 55 mg/kg) or a vehicle control (e.g., PEG400).[6][9]
- Sample Collection: At specified time points after dosing (e.g., 2, 6, and 24 hours), animals are euthanized, and plasma and tumor samples are collected.[6]
- Protein Extraction: Tumor extracts are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.[1][6]



 Western Blot Analysis: Equal amounts of protein from the tumor extracts are separated by SDS-PAGE and transferred to a membrane. The levels of total and phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are analyzed by Western blot using specific antibodies to assess the extent of target inhibition.[1][6][9]

# **Synthesis**

An efficient, multi-step synthesis for **CEP-33779** has been developed, utilizing multiple palladium coupling reactions in a convergent manner. This improved process was designed to be scalable and avoids the need for chromatographic purification, which is a significant advantage for large-scale production.[16]

### Conclusion

**CEP-33779** is a well-characterized, potent, and selective JAK2 inhibitor with demonstrated efficacy in a variety of preclinical models of cancer and inflammatory diseases. Its oral bioavailability and favorable pharmacokinetic profile further underscore its potential as a therapeutic agent.[6] The detailed chemical, biological, and methodological data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of **CEP-33779** and other selective JAK2 inhibitors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 2. CEP-33779 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]

### Foundational & Exploratory





- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. biocompare.com [biocompare.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CEP-33779 [myskinrecipes.com]
- 11. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [CEP-33779: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612251#cep-33779-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com